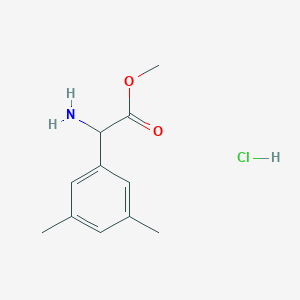

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(3,5-dimethylphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQRPDODZJNEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(=O)OC)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Amination Route

One documented approach involves the use of glycine methyl ester hydrochloride as a starting material, which undergoes amino protection followed by substitution to introduce the 3,5-dimethylphenyl group.

Step 1: Amino Protection

Glycine methyl ester hydrochloride is reacted with tert-Butyl dicarbonate (Boc2O) under alkaline catalysis in ether solvents at 0–30 °C, protecting the amino group as Boc-glycine methyl ester. The molar ratios and conditions are carefully controlled to optimize yield and purity.

Step 2: Introduction of 3,5-dimethylphenyl Group

The protected amino ester undergoes substitution or coupling reactions with 3,5-dimethylphenyl derivatives under mild conditions.

Step 3: Deprotection and Salt Formation

The Boc group is removed using acids such as hydrochloric acid to yield the free amino ester, which is then converted into the hydrochloride salt.

This method is characterized by mild reaction conditions, use of inexpensive raw materials, and suitability for scale-up with high purity and yield.

Direct Amination of Methyl 2-(3,5-dimethylphenyl)acetate

Another approach involves direct amination of methyl 2-(3,5-dimethylphenyl)acetate:

The starting material methyl 2-(3,5-dimethylphenyl)acetate is subjected to amination reactions using ammonia or ammonium salts under controlled conditions.

Catalysts or activating agents may be employed to facilitate substitution at the alpha position.

The resulting amino ester is then converted to its hydrochloride salt by treatment with HCl.

This method is less commonly detailed but is feasible when the starting ester is readily available.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Amino protection | Glycine methyl ester hydrochloride + Boc2O + alkali catalyst | 0–30 | Ether (e.g., diethyl ether) | Molar ratio Boc2O:ester 1–2:1 |

| Coupling/Substitution | 3,5-dimethylphenyl derivative + coupling agent | Ambient to reflux | Suitable aprotic solvents | Use of DCC or similar agents possible |

| Deprotection | HCl or TFA | Room temperature | None or minimal solvent | Yields amino ester hydrochloride salt |

| Salt formation | HCl (gas or aqueous) | Ambient | None | Crystallization of hydrochloride salt |

Purity and Yield Considerations

The Boc protection strategy ensures high selectivity and prevents side reactions during coupling.

Mild reaction temperatures (0–30 °C) minimize degradation.

The use of ether solvents facilitates easy isolation of intermediates.

Final hydrochloride salt formation stabilizes the compound and improves crystallinity and storage properties.

Reported yields for the overall process exceed 80%, with purity above 98% when optimized.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Boc Protection and Coupling | Glycine methyl ester hydrochloride | Boc protection → coupling → deprotection → salt formation | Mild conditions, scalable, high purity | Requires protection/deprotection steps |

| Direct Amination of Ester | Methyl 2-(3,5-dimethylphenyl)acetate | Amination → salt formation | Fewer steps | May require harsher conditions, lower selectivity |

Research Findings and Industrial Relevance

The Boc-protection based method is favored industrially due to:

Use of commercially available and inexpensive raw materials.

Gentle reaction conditions that allow large-scale production.

High stability of intermediates and final product.

Compatibility with standard peptide synthesis and amino acid derivative manufacturing processes.

There is limited public literature on alternative novel methods specifically targeting methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride, indicating that the above methods remain the most authoritative and validated.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Can be reduced to form amines or alcohol derivatives.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride has several notable applications in scientific research:

Chemical Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, contributing to the development of new compounds in organic chemistry.

Biological Research

Enzyme Modulation : The compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it valuable in biochemical assays, allowing researchers to explore metabolic pathways and enzyme functions.

Antimicrobial Studies : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various pathogens. The structural motif of 2,5-dimethylphenyl is common among antimicrobial agents, suggesting potential effectiveness against Gram-positive and Gram-negative bacteria .

Pharmaceutical Development

Due to its unique structure, this compound is being explored for therapeutic applications. Its interactions with specific molecular targets position it as a candidate for developing treatments for infectious diseases and other conditions influenced by enzyme activity.

Case Study 1: Enzyme Inhibition Studies

Research conducted on enzyme inhibition mechanisms highlighted that this compound could act as both an inhibitor and an activator of specific enzymes. Such studies are crucial for understanding drug interactions and designing effective pharmaceuticals.

Case Study 2: Antimicrobial Efficacy

In a study analyzing antimicrobial efficacy, derivatives based on the 2,5-dimethylphenyl scaffold showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that modifications to this compound could lead to the development of new antibiotics targeting resistant strains .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to analogs with variations in aromatic ring substituents, ester groups, and halogenation patterns. Below is a detailed analysis:

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical and Pharmacological Differences

- Solubility : The 3,5-dimethylphenyl analog’s solubility is intermediate between polar methoxy derivatives (e.g., 3,5-dimethoxy in ) and lipophilic halogenated compounds .

- Reactivity : Methoxy and methyl groups (electron-donating) stabilize intermediates in nucleophilic substitutions, whereas chloro/fluoro groups (electron-withdrawing) enhance electrophilic aromatic substitution .

Commercial Availability and Pricing

- Cost Variability: The target compound (€566/50mg, ) is more expensive than analogs like Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (€178/250mg, ), likely due to the complexity of synthesizing dimethyl-substituted intermediates .

- Demand Drivers : Dichloro and difluoro derivatives are priced higher (e.g., €374–€672/50mg) due to their utility in late-stage functionalization .

Biological Activity

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride is an organic compound with significant biological activity, primarily recognized for its applications in biochemical research and pharmaceutical development. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 229.70 g/mol

- Functional Groups : Contains an amino group, a methyl ester group, and a substituted phenyl ring with two methyl groups at the 3 and 5 positions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can function as either an inhibitor or an activator , influencing various biochemical pathways. The precise mechanism depends on the target protein and the context of its application.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : The compound has been utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it valuable in biochemical assays.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. For example, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Potential Therapeutic Applications : The compound's unique structure positions it as a candidate for further development in therapeutic contexts, particularly in targeting infectious diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant inhibition zones compared to controls, suggesting potential for development as antimicrobial agents.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : Derivatives showed varying degrees of effectiveness; some exhibited MIC (Minimum Inhibitory Concentration) values below 10 µg/mL against resistant strains.

Q & A

Q. What analytical approaches validate the absence of genotoxic impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.